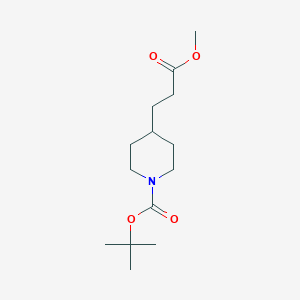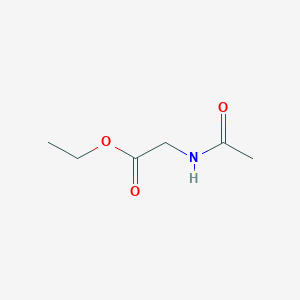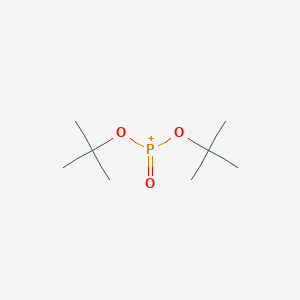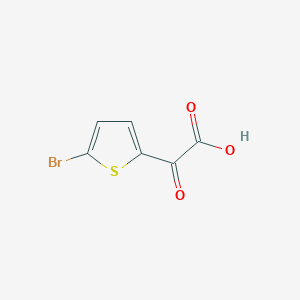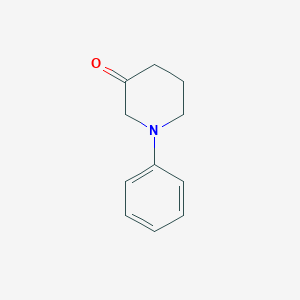
1-Phenylpiperidin-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Phenylpiperidin-3-one and its derivatives has been explored through various chemical pathways. A notable method involves starting from readily available dihydropyridinones, leading to the first synthesis of (S)-2-phenylpiperidin-3-one, highlighting its potential as a precursor for substance P antagonist (Gaucher, Jida, & Ollivier, 2009). Additionally, other pathways include the stereoselective syntheses from chiral N-imino-2-phenyl-1,2-dihydropyridine intermediates, showcasing the versatility of synthesis approaches for related compounds (Lemire & Charette, 2010).
Molecular Structure Analysis
The molecular structure of 1-Phenylpiperidin-3-one derivatives has been elucidated using various spectroscopic and crystallographic techniques. Studies have determined the configuration of stereoisomeric compounds and their molecular geometry, contributing to the understanding of their chemical behavior and potential biological activity (Bielenica et al., 2011).
Chemical Reactions and Properties
1-Phenylpiperidin-3-one undergoes various chemical reactions, leading to the formation of a diverse array of compounds. For instance, one-pot synthesis methods have been developed for 3-azido- and 3-aminopiperidines, demonstrating the compound's versatility in synthetic organic chemistry (Ortiz, Kang, & Wang, 2014).
Applications De Recherche Scientifique
Alzheimer's Disease Treatment : Phenylpiperidine-type secretase modulators, such as GSM-1, which directly target the transmembrane domain 1 of presenilin 1, have been shown to potentially reduce A42 production and promote A38 conversion in Alzheimer's disease (Ohki et al., 2011).
Ophthalmology : In a rabbit model, 1-phenylpiperidine has been found effective in lowering intraocular pressure, with lipophilic derivatives showing higher ocular penetration and distribution (Schoenwald, Gadiraju, & Barfknecht, 1997).
Dopamine Autoreceptor Antagonists : Substituted (S)-phenylpiperidines with aromatic substituents and propyl group show potential as centrally acting dopamine autoreceptor antagonists, with low affinity for D2 and D3 receptors in vitro (Sonesson et al., 1994).
Substance P Antagonists : The first synthesis of (S)-2-Phenylpiperidin-3-one, a potential precursor for substance P antagonists, was developed using readily available dihydropyridinones (Gaucher, Jida, & Ollivier, 2009).
Neurokinin-1 Receptor Antagonists : Novel 3-phenylpiperidine-4-carboxamide derivatives exhibit high metabolic stability and excellent efficacy as neurokinin-1 receptor antagonists, with reduced CYP3A induction (Shirai et al., 2012).
Antitumor Activity : A synthesized compound 1, with its favorable interactions with SHP2, has shown promising antitumor activity in human hepatoma and melanoma cells (Zhou et al., 2021).
Antiviral and Antimicrobial Activity : New 3-phenylpiperidine-2,6-dione derivatives have shown moderate protection against CVB-2 and HSV-1, with some displaying antibacterial and antifungal activity (Bielenica et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHYYSHSILDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624764 | |
| Record name | 1-Phenylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidin-3-one | |
CAS RN |
148494-90-0 | |
| Record name | 1-Phenylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)



